7-Chloro-1,2,3,4-tétrahydroquinoléine

Vue d'ensemble

Description

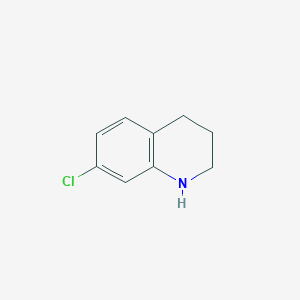

7-Chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C9H10ClN. It is a derivative of tetrahydroquinoline, featuring a chlorine atom at the 7th position of the quinoline ring.

Applications De Recherche Scientifique

7-Chloro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Tetrahydroquinolines, a class of compounds to which 7-chloro-1,2,3,4-tetrahydroquinoline belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s worth noting that tetrahydroquinolines can act as inhibitors of radical chain oxidation of organic compounds

Biochemical Pathways

Given the potential antioxidant properties of tetrahydroquinolines , it’s plausible that this compound could impact pathways related to oxidative stress and radical chain oxidation.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Chloro-1,2,3,4-tetrahydroquinoline is currently unavailable. The compound is a solid at room temperature and should be stored in a dark, dry place . These characteristics may influence its bioavailability and pharmacokinetics.

Result of Action

Given the potential antioxidant properties of tetrahydroquinolines , it’s possible that this compound could help to mitigate oxidative stress at the molecular and cellular levels.

Action Environment

The compound’s stability may be affected by exposure to light, hence the recommendation to store it in a dark place .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction or oxidation followed by cyclization. Acid-catalyzed ring closures or rearrangements are also employed . For instance, the reaction of 7-chloroquinoline with hydrogen in the presence of a catalyst can yield 7-Chloro-1,2,3,4-tetrahydroquinoline.

Industrial Production Methods: Industrial production methods often utilize high-temperature cyclizations and metal-promoted processes to achieve higher yields and purity. These methods are optimized for large-scale production, ensuring the compound meets the required specifications for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Chloro-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, selenium dioxide.

Reduction: Hydrogen gas, metal catalysts.

Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparaison Avec Des Composés Similaires

- 1,2,3,4-Tetrahydroquinoline

- 7-Chloroquinoline

- 1,2,3,4-Tetrahydroisoquinoline

Comparison: 7-Chloro-1,2,3,4-tetrahydroquinoline is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. Compared to 1,2,3,4-tetrahydroquinoline, the chloro derivative exhibits enhanced electrophilic substitution reactions. In contrast to 7-chloroquinoline, the tetrahydro derivative has greater flexibility and can participate in a wider range of chemical transformations .

Activité Biologique

7-Chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound notable for its diverse biological activities. This compound is structurally related to various alkaloids and has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of 7-Chloro-1,2,3,4-tetrahydroquinoline, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H10ClN

- Molecular Weight : 169.64 g/mol

- CAS Number : 90562-35-9

The presence of a chlorine atom at the 7th position of the quinoline ring contributes to its unique chemical reactivity and biological profile. This compound can serve as a precursor for various derivatives that exhibit enhanced biological activities.

7-Chloro-1,2,3,4-tetrahydroquinoline exhibits biological activity through several mechanisms:

- Antioxidant Properties : The compound has been shown to inhibit radical chain oxidation processes, suggesting potential use as an antioxidant agent.

- Inhibition of Pathogen Growth : It has demonstrated efficacy against various pathogens by disrupting their metabolic pathways .

- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cells through modulation of specific signaling pathways .

Antimicrobial Activity

7-Chloro-1,2,3,4-tetrahydroquinoline has been evaluated for its antimicrobial properties against a range of bacteria and fungi. Studies have reported significant inhibitory effects on:

- Gram-positive bacteria such as Staphylococcus aureus.

- Gram-negative bacteria including Escherichia coli.

- Certain fungal strains.

The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Recent studies have explored the anticancer potential of 7-Chloro-1,2,3,4-tetrahydroquinoline derivatives. Notably:

- A series of synthetic derivatives were tested against human cancer cell lines. Results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent cytotoxic effects .

- The structure-activity relationship (SAR) analysis revealed that modifications to the side chains significantly influenced the anticancer activity. Compounds with hydrophobic side chains showed enhanced efficacy against cancer cells .

Case Studies and Research Findings

- Antimalarial Activity : A study investigated the antimalarial properties of 7-chloroquinoline-based compounds. It was found that modifications at the 7-position improved activity against Plasmodium falciparum, with specific derivatives achieving IC50 values lower than existing treatments .

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cell lines by activating caspase pathways. For example, compounds with a triazole moiety exhibited increased cytotoxicity compared to their parent structures .

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 7-Chloro-1,2,3,4-tetrahydroquinoline | Moderate | High | Effective against various pathogens and cancer cells |

| 7-Chloroquinoline | Low | Moderate | Less effective compared to tetrahydro derivative |

| 1,2,3,4-Tetrahydroisoquinoline | Low | Low | Lacks chlorine substitution affecting reactivity |

Propriétés

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEIRFXVLXAKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Cl)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516324 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90562-35-9 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the biphenyl group in (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline?

A2: The research states that the biphenyl group occupies an axial position relative to the tetrahydroquinoline ring system []. Additionally, the two rings of the biphenyl group are nearly coplanar, with a dihedral angle of 2.65° between them []. This information contributes to understanding the overall three-dimensional structure of the molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.